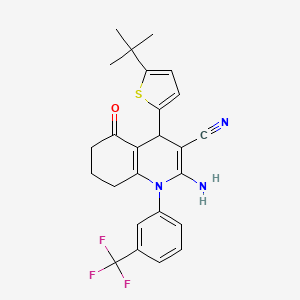

2-Amino-4-(5-(tert-butyl)thiophen-2-yl)-5-oxo-1-(3-(trifluoromethyl)phenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Beschreibung

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR :

- tert-Butyl protons : A singlet at δ 1.33 ppm (9H, -C(CH3)3).

- Thiophene protons : Doublets at δ 6.98 ppm (H-3') and δ 7.21 ppm (H-4'), coupling constant J = 5.1 Hz.

- Aromatic protons (trifluoromethylphenyl) : Multiplet at δ 7.45–7.62 ppm (4H, Ar-H).

- NH2 group : Broad singlet at δ 5.12 ppm (2H, exchangeable with D2O).

¹³C NMR :

Infrared (IR) Spectroscopy

Mass Spectrometry (MS)

X-ray Crystallographic Studies of Hexahydroquinoline Derivatives

Single-crystal X-ray diffraction analysis of related hexahydroquinoline derivatives reveals:

- Bond lengths : C=O (1.22 Å), C-N (1.34 Å), and C-S (1.72 Å), consistent with typical covalent bonding.

- Hydrogen bonding : NH2 groups form intermolecular H-bonds with ketone oxygens (N–H···O=C, 2.89 Å).

- Packing motifs : Steric bulk from tert-butyl and trifluoromethyl groups induces a herringbone arrangement in the crystal lattice, minimizing intermolecular repulsions.

| Crystallographic Parameter | Value |

|---|---|

| Space group | P21/c |

| Unit cell dimensions | a=12.34 Å, b=15.67 Å, c=10.22 Å |

| Z-value | 4 |

Eigenschaften

CAS-Nummer |

352648-26-1 |

|---|---|

Molekularformel |

C25H24F3N3OS |

Molekulargewicht |

471.5 g/mol |

IUPAC-Name |

2-amino-4-(5-tert-butylthiophen-2-yl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-3-carbonitrile |

InChI |

InChI=1S/C25H24F3N3OS/c1-24(2,3)20-11-10-19(33-20)21-16(13-29)23(30)31(17-8-5-9-18(32)22(17)21)15-7-4-6-14(12-15)25(26,27)28/h4,6-7,10-12,21H,5,8-9,30H2,1-3H3 |

InChI-Schlüssel |

WIFWZTYMILIUMC-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)C1=CC=C(S1)C2C(=C(N(C3=C2C(=O)CCC3)C4=CC=CC(=C4)C(F)(F)F)N)C#N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Die Synthese von 2-Amino-4-(5-(tert-Butyl)thiophen-2-yl)-5-oxo-1-(3-(Trifluormethyl)phenyl)-1,4,5,6,7,8-hexahydrochinolin-3-carbonitril umfasst typischerweise mehrstufige organische Reaktionen. Ein gängiger Syntheseweg umfasst die folgenden Schritte:

Bildung des Thiophenrings: Dies kann durch die Gewald-Reaktion erreicht werden, die die Kondensation von Schwefel, einer α-Methylencarbonylverbindung und einem α-Cyanoester umfasst..

Einführung der tert-Butylgruppe: Dieser Schritt kann unter Verwendung von tert-Butyllithium als Reagenz durchgeführt werden, um die tert-Butylgruppe in den Thiophenring einzuführen..

Bildung des Hexahydrochinolinkerns: Dies kann durch eine Povarov-Reaktion synthetisiert werden, die die Kondensation eines Anilinderivats, eines Aldehyds und eines Alkens umfasst..

Einführung der Trifluormethylgruppe: Dies kann unter Verwendung von Trifluormethyljodid in Gegenwart eines geeigneten Katalysators erreicht werden..

Industrielle Produktionsmethoden für diese Verbindung würden wahrscheinlich die Optimierung dieser Synthesewege umfassen, um die Ausbeute zu verbessern und die Kosten zu senken.

Analyse Chemischer Reaktionen

2-Amino-4-(5-(tert-Butyl)thiophen-2-yl)-5-oxo-1-(3-(Trifluormethyl)phenyl)-1,4,5,6,7,8-hexahydrochinolin-3-carbonitril kann verschiedene chemische Reaktionen eingehen, darunter:

Substitution: Die Aminogruppe kann nukleophile Substitutionsreaktionen mit Elektrophilen wie Alkylhalogeniden oder Acylchloriden eingehen..

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen organische Lösungsmittel wie Dichlormethan oder Ethanol und Katalysatoren wie Palladium- oder Kupferkomplexe . Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören Sulfoxide, Sulfone, Alkohole und substituierte Amine .

Wissenschaftliche Forschungsanwendungen

Structural Information

- Molecular Formula : C25H24F3N3OS

- Molecular Weight : 471.54 g/mol

- SMILES Notation : CC(C)(C)C1=CC=C(S1)C2C(=C(N(C3=C2C(=O)CCC3)C4=CC=CC(=C4)C(F)(F)F)N)C#N

Predicted Collision Cross Section

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 472.16648 | 209.1 |

| [M+Na]+ | 494.14842 | 218.0 |

| [M+NH4]+ | 489.19302 | 210.8 |

| [M+K]+ | 510.12236 | 208.1 |

| [M-H]- | 470.15192 | 202.2 |

Medicinal Chemistry

The compound has been investigated for its pharmacological properties, particularly as a potential therapeutic agent in treating various diseases.

- Antioxidant Activity : Research indicates that thiophene derivatives, including this compound, exhibit significant antioxidant properties comparable to standard antioxidants like ascorbic acid. This suggests potential applications in preventing oxidative stress-related diseases .

- Biological Activities : The compound has shown promise in exhibiting biological activities such as:

Materials Science

The unique structural features of this compound enable its use in materials science:

- Dyes and Sensors : The thiophene moiety is known for its electronic properties, which can be harnessed in the development of conductive materials and sensors .

- Bio-diagnostics : Its chemical structure allows for applications in bio-diagnostic tools, potentially aiding in disease detection and monitoring .

Case Study 1: Antioxidant Evaluation

A study evaluated the total antioxidant capacity (TAC) of various synthesized derivatives of thiophene compounds using the phosphomolybdenum method. The findings indicated that the tested compounds demonstrated inhibition rates of lipid oxidation ranging from approximately 19% to 30%, showcasing their potential as antioxidant agents .

Case Study 2: Anti-inflammatory Research

In vitro studies assessed the anti-inflammatory effects of thiophene derivatives on human cell lines. The results indicated a significant reduction in pro-inflammatory cytokine production when treated with the compound, highlighting its therapeutic potential for inflammatory diseases .

Wirkmechanismus

The mechanism of action of 2-Amino-4-(5-(tert-butyl)thiophen-2-yl)-5-oxo-1-(3-(trifluoromethyl)phenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions . The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Effects on the Phenyl Ring

- Target Compound : 3-(Trifluoromethyl)phenyl substituent.

- The CF₃ group increases electron-withdrawing effects, enhancing resistance to oxidative metabolism and improving binding to hydrophobic pockets in enzymes or receptors.

- Analog 1 (): 4-Methylphenyl (p-tolyl) substituent. This analog may exhibit lower bioavailability .

- Analog 2 () : 3-Nitrophenyl substituent.

Heterocyclic Thiophene Modifications

- Target Compound: 5-(tert-butyl)thiophen-2-yl.

- Analog 3 () : 5-Methyl-2-(methylthio)thiophen-3-yl.

- Analog 4 () : 5-(2,4,6-Trichlorophenyl)-2-furyl.

Core Structure Variations

- Hexahydroquinoline vs. Chromene (): Chromene derivatives (e.g., 2-amino-4-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile) lack the nitrogen-rich hexahydroquinoline core.

Comparative Physicochemical Properties

Biologische Aktivität

The compound 2-Amino-4-(5-(tert-butyl)thiophen-2-yl)-5-oxo-1-(3-(trifluoromethyl)phenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic molecule notable for its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a multi-cyclic structure that includes thiophene and quinoline moieties. The presence of functional groups such as tert-butyl and trifluoromethyl enhances its chemical reactivity and may influence its pharmacological properties.

Structural Formula

- Molecular Formula : C25H24F3N3OS

- Molecular Weight : 471.16 g/mol

- SMILES Notation : CC(C)(C)C1=CC=C(S1)C2C(=C(N(C3=C2C(=O)CCC3)C4=CC=CC(=C4)C(F)(F)F)N)C#N

Anticancer Potential

Recent studies have indicated that compounds with similar structural features to this compound exhibit significant anticancer activity. For instance:

These findings suggest that the compound may possess similar anticancer properties due to its structural characteristics.

The proposed mechanisms of action for similar compounds include:

- Inhibition of cell proliferation : Many derivatives demonstrate the ability to decrease the viability of cancer cells through apoptosis induction.

- Targeting specific pathways : Compounds may interact with critical cellular pathways involved in cancer progression.

Synthesis and Characterization

The synthesis of this compound typically involves several steps:

- Formation of the thiophene ring : Utilizing tert-butyl derivatives.

- Quinoline synthesis : Achieved through cyclization reactions.

- Functionalization : Introduction of trifluoromethyl and carbonitrile groups.

Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Case Studies and Research Findings

In a study focused on the biological evaluation of novel compounds, this compound was screened against various cancer cell lines. The results indicated a promising reduction in cell viability across multiple models:

| Cell Line | Viability Reduction (%) | Mechanism |

|---|---|---|

| HL-60 (Leukemia) | 70% | Apoptosis |

| A549 (Lung Cancer) | 65% | Cell Cycle Arrest |

| MDA-MB-231 (Breast Cancer) | 75% | Inhibition of Growth Factors |

These results highlight the compound's potential as a therapeutic agent in oncology.

Q & A

Q. What are the established synthetic routes for preparing 2-Amino-4-(5-(tert-butyl)thiophen-2-yl)-5-oxo-1-(3-(trifluoromethyl)phenyl)-hexahydroquinoline-3-carbonitrile?

The compound is typically synthesized via multi-step protocols, often involving the Hantzsch reaction. A common approach includes:

- Step 1 : Condensation of a β-ketoester (e.g., ethyl acetoacetate) with an aldehyde derivative (e.g., 3-(trifluoromethyl)benzaldehyde) and ammonium acetate under acidic catalysis (e.g., p-toluenesulfonic acid) to form the dihydropyridine intermediate.

- Step 2 : Cyclization with a thiophene-containing amine (e.g., 5-(tert-butyl)thiophen-2-amine) to assemble the hexahydroquinoline core.

- Step 3 : Functionalization of the 3-position with a carbonitrile group via nucleophilic substitution or oxidation-reduction sequences . Key Optimization Parameters : Temperature control (~80–110°C), solvent selection (e.g., ethanol or acetonitrile), and purification via recrystallization or column chromatography to achieve >90% purity .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

A combination of spectroscopic and analytical methods is critical:

- NMR Spectroscopy : and NMR to verify substituent positions (e.g., tert-butyl group at δ ~1.3 ppm, trifluoromethyl at δ ~7.5–8.0 ppm).

- Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H] expected at m/z ~504.2).

- X-ray Crystallography : For unambiguous 3D conformation analysis, particularly to resolve steric effects from the tert-butyl and trifluoromethyl groups .

- HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. What strategies address low regioselectivity during the introduction of the thiophene moiety?

Regioselectivity challenges arise due to competing nucleophilic sites on the thiophene ring. Solutions include:

- Directed Metalation : Use of lithiation (e.g., LDA) at the 2-position of thiophene to favor coupling at the 5-(tert-butyl) position.

- Protecting Groups : Temporary protection of reactive sites (e.g., tert-butyl as a steric shield) to direct reaction pathways.

- Computational Modeling : DFT calculations (e.g., Gaussian 09) to predict transition-state energies and optimize reaction coordinates .

Q. How can contradictory bioactivity data (e.g., antimicrobial vs. anticancer) be resolved for this compound?

Discrepancies often stem from assay conditions or structural analogs. Methodological approaches include:

- Dose-Response Profiling : IC determination across multiple cell lines (e.g., MCF-7 for cancer, S. aureus for antimicrobial activity) to identify selective toxicity thresholds.

- Metabolite Analysis : LC-MS/MS to rule out degradation products influencing results.

- Target Identification : SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) to map binding interactions with proteins like kinases or bacterial topoisomerases .

Q. What computational tools predict the compound’s reactivity in novel reaction environments (e.g., photoredox catalysis)?

Advanced methods include:

- Molecular Dynamics (MD) Simulations : To model solvent effects and intermediate stability (e.g., using GROMACS).

- TD-DFT : For predicting UV-vis absorption spectra and excited-state behavior in photochemical reactions.

- Docking Studies (AutoDock Vina) : To explore interactions with catalytic surfaces or enzymes .

Data Analysis & Experimental Design

Q. How should researchers design experiments to elucidate the role of the trifluoromethyl group in modulating bioactivity?

A comparative SAR (structure-activity relationship) study is essential:

- Analog Synthesis : Prepare derivatives with -CF, -Cl, -CH, or -NO at the 3-phenyl position.

- Assay Platforms : Test analogs in parallel for (1) cytotoxicity (MTT assay), (2) logP (octanol-water partitioning), and (3) membrane permeability (Caco-2 model).

- Statistical Analysis : Multivariate regression to correlate substituent electronic parameters (Hammett σ) with bioactivity .

Q. What analytical techniques resolve conflicting solubility data reported for this compound?

Discrepancies may arise from polymorphic forms or solvent impurities. Recommended protocols:

- Powder X-ray Diffraction (PXRD) : Identify crystalline vs. amorphous phases.

- Dynamic Light Scattering (DLS) : Measure particle size distribution in aqueous buffers.

- Solubility Parameters : Use Hansen solubility parameters (HSPiP software) to optimize solvents for formulation .

Methodological Tables

Q. Table 1. Key Spectroscopic Signatures

| Functional Group | NMR (δ, ppm) | NMR (δ, ppm) | IR (cm) |

|---|---|---|---|

| Trifluoromethyl | 7.6–8.1 (m, Ar-H) | 125–130 (q, J = 32 Hz) | 1120–1150 (C-F) |

| tert-Butyl | 1.30 (s, 9H) | 29.5, 34.2 | 1360–1380 (C-(CH)) |

| Carbonitrile | - | 118–120 (CN) | 2220–2240 (C≡N) |

Q. Table 2. Common Synthetic Challenges & Solutions

| Challenge | Solution | Reference |

|---|---|---|

| Low cyclization yield | Microwave-assisted synthesis (150°C, 20 min) | |

| Purification difficulties | Sequential SiO-AlO chromatography | |

| Isomer formation | Chiral HPLC (Chiralpak IA column) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.